ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate
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Overview
Description
Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic organic compound Its structure features a benzoate ester core with a hydroxyl group and a pyrazolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step reactions starting from commercially available starting materials. The key steps include:
Esterification: : The benzoate ester is prepared through the reaction of benzoic acid with ethanol in the presence of an acid catalyst.
Substitution Reaction: : The formation of the pyrazolyl ring can be achieved through a series of condensation reactions between an appropriate hydrazine and a diketone.
Hydroxylation: : Introducing the hydroxyl group at the ortho position of the aromatic ring is crucial for the compound’s reactivity.
Industrial production methods can vary, but often involve batch or continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate undergoes several types of reactions, including:
Oxidation: : Can be oxidized to form quinones or further functionalize the aromatic ring.
Reduction: : Reduction reactions often target the ester group to produce corresponding alcohols.
Substitution: : Nucleophilic substitution can occur on the benzoate ring, leading to a variety of derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. Reactions are often conducted under mild conditions to prevent degradation of the compound.
Scientific Research Applications
Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate has wide-ranging applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Plays a role in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: : Potential therapeutic applications include its use as an anti-inflammatory or antioxidant agent.
Industry: : Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
Mechanism of Action
This compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: : It can interact with enzymes, modulating their activity and influencing biochemical pathways.
Pathways Involved: : It often targets pathways involved in oxidative stress and inflammation, altering the production of reactive oxygen species and inflammatory mediators.
Comparison with Similar Compounds
When compared to similar compounds like ethyl 4-(4-hydroxyphenyl)-benzoate or ethyl 4-(4-hydroxy-3-methoxyphenyl)-benzoate:
Similar Compounds: : Ethyl 4-(4-hydroxyphenyl)-benzoate and ethyl 4-(4-hydroxy-3-methoxyphenyl)-benzoate share similar ester and hydroxyl functional groups but lack the pyrazolyl moiety, limiting their reactivity in certain applications.
Properties
IUPAC Name |
ethyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-27-22(26)15-5-7-16(8-6-15)29-20-12-23-24-21(20)18-10-9-17(11-19(18)25)28-13-14(2)3/h5-12,25H,2,4,13H2,1,3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGOPFKTXUOKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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